Cas no 2138144-29-1 (Methyl 6-aminohex-2-ynoate)

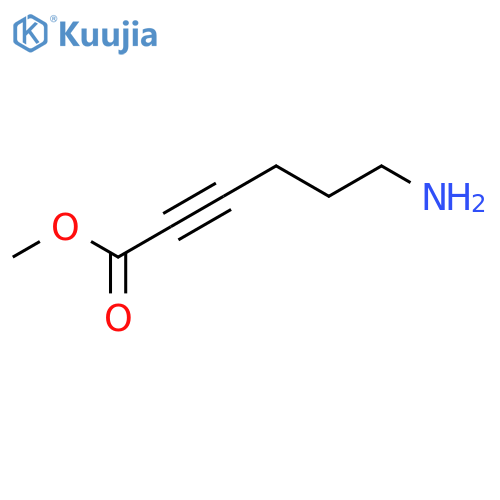

Methyl 6-aminohex-2-ynoate structure

商品名:Methyl 6-aminohex-2-ynoate

Methyl 6-aminohex-2-ynoate 化学的及び物理的性質

名前と識別子

-

- methyl 6-aminohex-2-ynoate

- EN300-787197

- 2138144-29-1

- Methyl 6-aminohex-2-ynoate

-

- インチ: 1S/C7H11NO2/c1-10-7(9)5-3-2-4-6-8/h2,4,6,8H2,1H3

- InChIKey: PRBCJVNAMJLXLI-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C#CCCCN)=O

計算された属性

- せいみつぶんしりょう: 141.078978594g/mol

- どういたいしつりょう: 141.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 52.3Ų

Methyl 6-aminohex-2-ynoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-787197-0.25g |

methyl 6-aminohex-2-ynoate |

2138144-29-1 | 95% | 0.25g |

$1209.0 | 2024-05-22 | |

| Enamine | EN300-787197-0.1g |

methyl 6-aminohex-2-ynoate |

2138144-29-1 | 95% | 0.1g |

$1157.0 | 2024-05-22 | |

| Enamine | EN300-787197-0.5g |

methyl 6-aminohex-2-ynoate |

2138144-29-1 | 95% | 0.5g |

$1262.0 | 2024-05-22 | |

| Enamine | EN300-787197-1.0g |

methyl 6-aminohex-2-ynoate |

2138144-29-1 | 95% | 1.0g |

$1315.0 | 2024-05-22 | |

| Enamine | EN300-787197-0.05g |

methyl 6-aminohex-2-ynoate |

2138144-29-1 | 95% | 0.05g |

$1104.0 | 2024-05-22 | |

| Enamine | EN300-787197-2.5g |

methyl 6-aminohex-2-ynoate |

2138144-29-1 | 95% | 2.5g |

$2576.0 | 2024-05-22 | |

| Enamine | EN300-787197-5.0g |

methyl 6-aminohex-2-ynoate |

2138144-29-1 | 95% | 5.0g |

$3812.0 | 2024-05-22 | |

| Enamine | EN300-787197-10.0g |

methyl 6-aminohex-2-ynoate |

2138144-29-1 | 95% | 10.0g |

$5652.0 | 2024-05-22 |

Methyl 6-aminohex-2-ynoate 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

2138144-29-1 (Methyl 6-aminohex-2-ynoate) 関連製品

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬